

# An In-depth Technical Guide to 3-(Dimethylamino)butan-2-one

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## Compound of Interest

Compound Name: 3-(Dimethylamino)butan-2-one

Cat. No.: B078519

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This guide provides a comprehensive overview of **3-(Dimethylamino)butan-2-one**, including its chemical identity, physicochemical properties, synthesis protocols, and key reaction pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Identity

- IUPAC Name: **3-(Dimethylamino)butan-2-one**[\[1\]](#)
- Synonyms: 4-(Dimethylamino)-2-butanone, N,N-Dimethyl-2-oxobutan-3-amin[\[2\]](#)
- CAS Number: 10524-60-4[\[3\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>13</sub>NO[\[1\]](#)

## Physicochemical Properties

The following table summarizes key quantitative data for **3-(Dimethylamino)butan-2-one**.

Property	Value	Source
Molecular Weight	115.17 g/mol	<a href="#">[2]</a>
Monoisotopic Mass	115.099714038 Da	<a href="#">[2]</a>
Basic pKa	8.4	<a href="#">[2]</a>
XLogP3-AA	-0.1	<a href="#">[2]</a>
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem

## Experimental Protocols: Synthesis of 3-(Dimethylamino)butan-2-one

Several synthetic routes are available for the laboratory-scale preparation of **3-(Dimethylamino)butan-2-one**. The primary methods include the Mannich reaction, reductive amination, and nucleophilic substitution.[\[4\]](#)

### a) Mannich Reaction:

The Mannich reaction is a prominent method for synthesizing  $\beta$ -amino ketones. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine. In the case of **3-(Dimethylamino)butan-2-one**, butan-2-one serves as the carbonyl compound, and dimethylamine is the secondary amine.

- **Reaction Principle:** The reaction begins with the formation of an iminium ion from dimethylamine and formaldehyde. Butan-2-one is then enolized, and the enol attacks the iminium ion.
- **Detailed Protocol** (adapted from a similar synthesis[\[5\]](#)):

- In a round-bottomed flask equipped with a reflux condenser, place dimethylamine hydrochloride, paraformaldehyde, and an excess of butan-2-one.
- Add a catalytic amount of a strong acid, such as hydrochloric acid, and a suitable solvent like methanol or ethanol.
- Heat the mixture to a moderate reflux for several hours.
- After cooling the reaction mixture, add a cold aqueous solution of a base (e.g., sodium hydroxide) to neutralize the acid and deprotonate the amine.
- Extract the product with an organic solvent, such as ether.
- Wash the combined organic extracts with a saturated sodium chloride solution.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Filter and remove the solvent under reduced pressure.
- Purify the resulting crude product by vacuum distillation.

#### b) Reductive Amination:

This method involves the reaction of butan-2-one with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the final product.<sup>[4]</sup>

- **Reaction Principle:** The ketone reacts with the secondary amine to form an unstable carbinolamine, which then dehydrates to an enamine. A reducing agent is then used to reduce the enamine to the corresponding amine.
- **Experimental Workflow:**
  - Combine butan-2-one and dimethylamine in a suitable solvent.
  - Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  - Stir the reaction at room temperature until completion.

- Work up the reaction by quenching any remaining reducing agent and extracting the product.

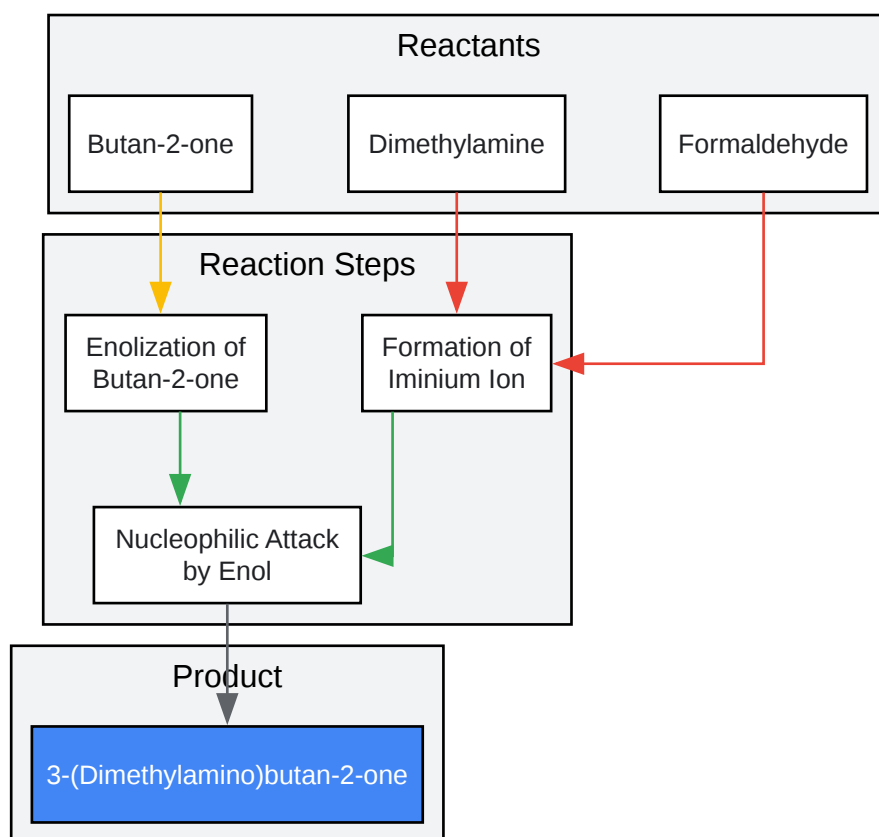
c) Nucleophilic Substitution:

An alternative approach involves the reaction of a butan-2-one derivative with a leaving group at the 3-position, such as 3-bromobutan-2-one, with dimethylamine.<sup>[4]</sup>

- Reaction Principle: Dimethylamine acts as a nucleophile and displaces the leaving group in an SN2 reaction.
- Experimental Workflow:
  - Dissolve 3-bromobutan-2-one in a suitable solvent.
  - Add an excess of dimethylamine.
  - Stir the reaction, possibly with gentle heating, until the starting material is consumed.
  - Perform an aqueous workup to remove any salts and purify the product.

## Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of **3-(Dimethylamino)butan-2-one** via the Mannich reaction.



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Caption: Workflow for the Mannich reaction synthesis of **3-(Dimethylamino)butan-2-one**.

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## References

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